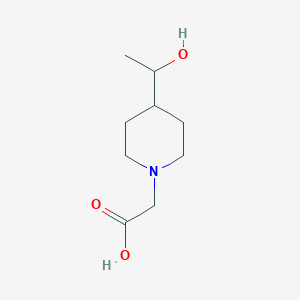

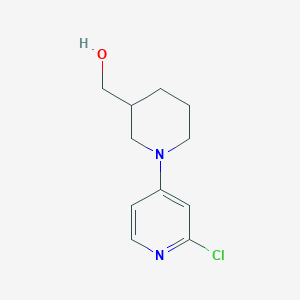

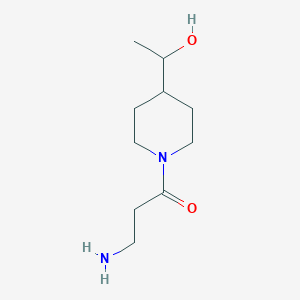

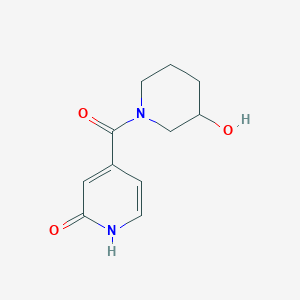

Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone

Descripción general

Descripción

Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone (AHAM) is an organic small molecule compound with a wide range of applications in synthetic organic chemistry. AHAM is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. AHAM is an important structural component in many biologically active compounds, such as β-lactam antibiotics, anti-inflammatory drugs, and antifungal agents. AHAM has also been used in the synthesis of a wide range of organometallic compounds and other materials.

Aplicaciones Científicas De Investigación

Metabolism and Bioactivation

AZD1979, a compound structurally related to Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone, was studied for its metabolite profiles in human hepatocytes. This research highlighted the metabolism of strained rings and reported an unusual azetidinyl ring-opening reaction involving a nucleophilic attack by glutathione without prior cytochrome P450–catalyzed bioactivation of the substrate, catalyzed by glutathione transferases (Li et al., 2019).

Catalytic Asymmetric Reactions

N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, another compound related to the chemical , was synthesized from l-(+)-methionine and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. The research demonstrated the potential of the four-membered heterocycle-based backbone as a chiral unit for the catalytic asymmetric induction reaction (Wang et al., 2008).

Enantiodiscrimination of α-Racemic Carboxylic Acids

Enantiopure aziridin-2-yl methanols were used as sensors for enantiodiscrimination of α-racemic carboxylic acids, indicating the possible application of these compounds in the determination of enantiomeric excess (ee) values (Malinowska et al., 2020).

Synthesis and Evaluation of Anti-Tubercular Agents

Azetidinone derivatives containing 1, 2, 4-triazole were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37RV strain. The research involved in silico designing, molecular docking, and evaluation of drug likeness of azetidinone analogues (Thomas et al., 2014).

Mecanismo De Acción

The compound’s interaction with its targets, its effect on biochemical pathways, and its pharmacokinetics would depend on its specific structure and the functional groups it contains. Generally, these types of compounds can interact with various enzymes, receptors, or other proteins in the body, leading to changes in cellular processes or functions. The exact effects would depend on the specific targets and pathways involved .

The compound’s bioavailability, or how well it is absorbed and utilized in the body, would depend on factors such as its solubility, stability, and the presence of any functional groups that might affect its absorption, distribution, metabolism, and excretion (ADME properties) .

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or substances. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Propiedades

IUPAC Name |

azetidin-3-yl-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-6-3-9(4-6)7(11)5-1-8-2-5/h5-6,8,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTQORYJJIQHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.